
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide” is a chemical compound that contains an indole group. Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The therapeutic potential of indole-containing small molecules has been reported, based on their various pharmacological activities .
Wirkmechanismus
Target of Action
The primary target of this compound is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is a key contributor to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Mode of Action
The compound interacts with FB, which is integral to the formation of C3 and C5 convertase .
Biochemical Pathways
The compound affects the AP of the complement system, which is involved in the body’s immune response . By inhibiting FB, the compound prevents the formation of C3 and C5 convertase, thereby disrupting the AP .
Pharmacokinetics
It is noted that the compound is being evaluated clinically in several diverse ap mediated indications , suggesting that it has been found to have acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of FB by the compound disrupts the AP, potentially alleviating the symptoms of diseases mediated by this pathway . This includes conditions such as age-related macular degeneration, PNH, aHUS, and various glomerular diseases .
Action Environment
As the compound is being evaluated in clinical trials , it can be inferred that its action is likely to be influenced by factors such as the patient’s health status, the presence of other medications, and individual genetic variations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide is its potential use as a chemical probe for studying the function of specific proteins. However, there are also limitations to its use. For example, this compound may have off-target effects on other proteins, leading to potential complications in experimental results.
Zukünftige Richtungen
There are many potential future directions for research on (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide. One area of interest is its potential use as a therapeutic agent for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for the development of new chemical probes based on this compound for studying the function of other proteins.
In conclusion, this compound is a promising compound for scientific research with potential applications in a variety of fields. While there is still much to be learned about its mechanism of action and effects on cellular processes, the potential for its use as a chemical probe and therapeutic agent make it an exciting area of research for the future.
Synthesemethoden
The synthesis of (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide involves several steps. The starting material is 2-methyl-1H-indole, which is reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with 3-phenylacryloyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-phenylacrylamide has been studied for its potential use in a variety of scientific research applications. One of the main areas of interest is its potential use as a chemical probe for studying the function of certain proteins. This compound has been shown to bind to specific proteins and modulate their activity, making it a useful tool for studying their function.
Eigenschaften
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-11-17-12-16(7-9-18(17)21-14)13-20-19(22)10-8-15-5-3-2-4-6-15/h2-12,21H,13H2,1H3,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDXEYQFMJRLG-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

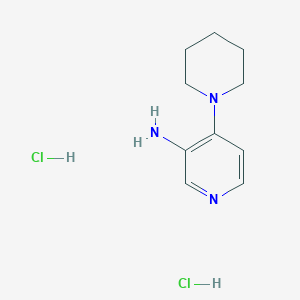
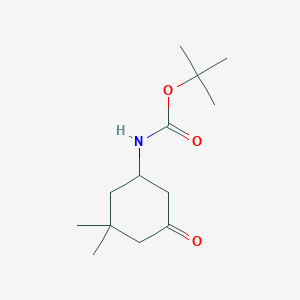
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)
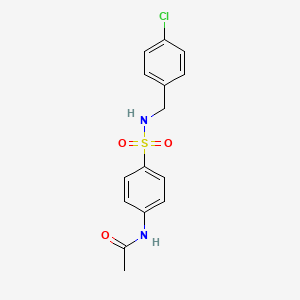
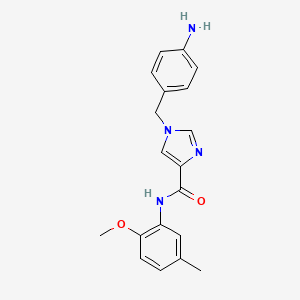
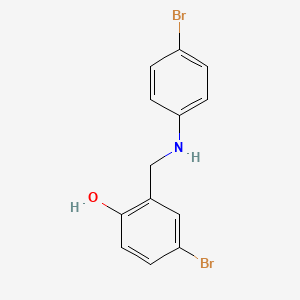
![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)


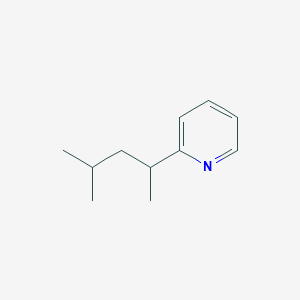
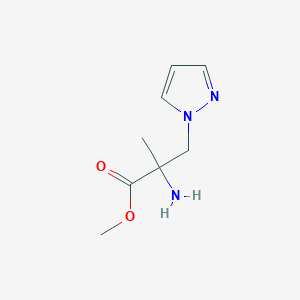
![methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2532251.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2532252.png)